Callichiline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

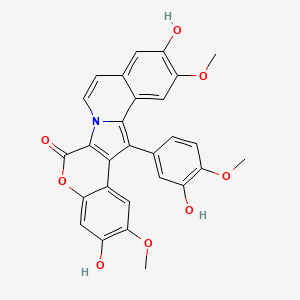

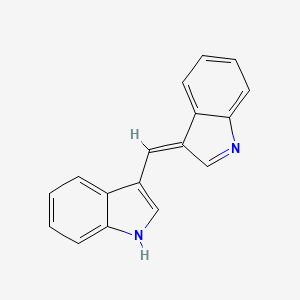

Callichiline is a member of beta-carbolines.

Scientific Research Applications

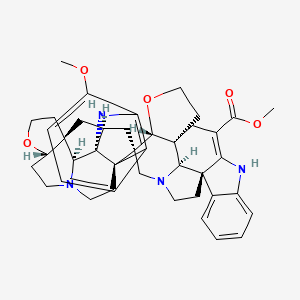

Chemical Structure and Derivation

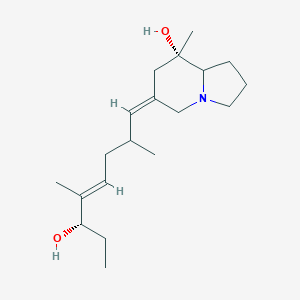

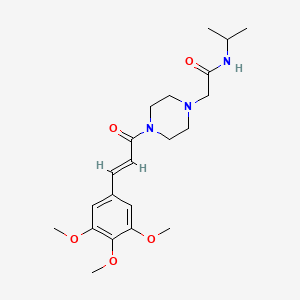

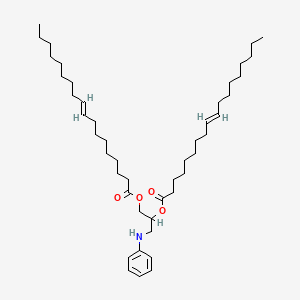

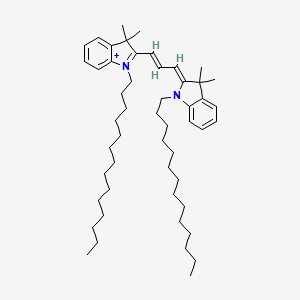

Callichiline, a dimeric indole alkaloid, has been a subject of interest due to its complex structure and derivation from natural sources. It was isolated from Callichilia barteri and is composed of two monomeric halves similar to vobtusine, specifically beninine and the vincadifformine analogue of beninine. This composition was determined through chemical reactions and spectral properties (Agwada, Gorman, Hesse, & Schmid, 1967). Additionally, the structure of this compound and its derivatives were further elucidated using 13C NMR spectral method and single-crystal X-ray crystallographic analysis, confirming its molecular configuration (McPhail, Hagaman, Kunesch, Wenkert, & Poisson, 1983).

Biotechnology and Ethnopharmacology

In the realm of biotechnology and ethnopharmacology, the study of compounds like this compound is essential. The development of plant callus cultures, for instance, is significant in the synthesis of bioactive secondary metabolites, which includes alkaloids similar to this compound. These cultures have vast applications in pharmacology, agriculture, and horticulture (Efferth, 2019). The study of amino acids like proline in callus induction and plant stress resistance also relates indirectly to the study of complex alkaloids such as this compound, as these amino acids play a role in plant adaptation and metabolic processes under stress conditions (Ashraf & Foolad, 2007).

Molecular and Cellular Biology

Research in molecular and cellular biology, especially in relation to cell cycle checkpoint genes and osmotic stress, is another area where the study of compounds like this compound finds relevance. For example, the impact of polyethylene glycol on embryogenic callus of Medicago truncatula, leading to increased expression of the cell cycle checkpoint gene WEE1, illustrates the complex interplay between cellular mechanisms and external stressors. This research helps in understanding how cells respond to environmental changes, which is crucial for comprehending the action of bioactive compounds (Elmaghrabi, Rogers, Francis, & Ochatt, 2017).

Properties

CAS No. |

31230-09-8 |

|---|---|

Molecular Formula |

C42H48N4O5 |

Molecular Weight |

688.9 g/mol |

IUPAC Name |

methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate |

InChI |

InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1 |

InChI Key |

AXSFWIGDSYMZQJ-JSVKVMEJSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |

SMILES |

COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |

Canonical SMILES |

COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)